Pyridine

Vue d'ensemble

Description

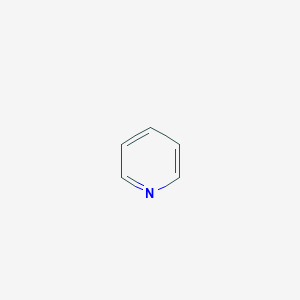

La pyridine est un composé organique hétérocyclique basique de formule chimique C₅H₅N. Elle est structurellement apparentée au benzène, avec un groupe méthine (=CH−) remplacé par un atome d’azote (=N−). La this compound est un liquide incolore, hautement inflammable, avec une odeur de poisson distincte et désagréable. Elle est miscible à l’eau et a un point d’ébullition de 115,2 °C . La this compound est utilisée comme précurseur des produits agrochimiques et pharmaceutiques, et est également un solvant et un réactif important en synthèse organique .

Voies de synthèse et conditions réactionnelles :

À partir de l’acroléine et de l’ammoniac : La this compound peut être synthétisée par réaction de l’acroléine (acrylaldehyde) et de l’ammoniac.

À partir du pyrrole : Le pyrrole, lorsqu’il est chauffé avec du chlorure de méthylène en présence d’éthylate de sodium, forme de la this compound.

À partir de la picoline : La β-picoline, par oxydation avec du dichromate de potassium et de l’acide sulfurique, donne de l’acide nicotinique, qui par décarboxylation avec de l’oxyde de calcium donne de la this compound.

Méthodes de production industrielle :

Synthèse de la this compound de Bohlmann-Rahtz : Cette méthode implique la condensation de deux moles de β-cétoesters avec une molécule d’aldéhyde en présence d’ammoniac.

Synthèse de la this compound de Hantzsch : Cette méthode implique la condensation de β-cétoesters, d’aldéhydes et d’ammoniac.

À partir de l’acétylène, de l’ammoniac et du diméthylacétal de formaldéhyde : La this compound est préparée en chauffant ces composés en présence d’alumine à 500 °C.

Types de réactions :

Oxydation : La this compound peut être oxydée en N-oxyde de this compound à l’aide de peracides.

Réduction : La this compound peut être réduite en pipéridine à l’aide d’hydrogène en présence d’un catalyseur.

Réactifs et conditions courants :

Oxydation : Les peracides sont couramment utilisés pour l’oxydation de la this compound en N-oxyde de this compound.

Substitution : Les réactions de substitution électrophile nécessitent souvent des acides forts et des températures élevées.

Principaux produits :

N-oxyde de this compound : Formé par l’oxydation de la this compound.

Pipéridine : Formé par la réduction de la this compound.

Diverses pyridines substituées : Formées par des réactions de substitution électrophile.

Applications De Recherche Scientifique

Medicinal Applications

Pyridine derivatives are integral to the development of pharmaceuticals. They exhibit a wide range of biological activities, making them valuable in treating various diseases. Some key medicinal applications include:

- Anticancer Activity : this compound derivatives have shown promise in cancer treatment. For instance, recent studies have highlighted novel this compound-bearing compounds that act as effective anticancer agents by inhibiting critical enzymes involved in tumor growth and metastasis .

- Antimicrobial Properties : this compound compounds possess significant antibacterial and antifungal activities. Quaternized this compound derivatives have been reported to demonstrate enhanced efficacy against microbial strains compared to their parent compounds .

- Neuropharmacological Effects : Certain this compound alkaloids exhibit activity in the central nervous system, showing potential for treating neurological disorders . These compounds may act as effective agents against conditions such as anxiety and depression.

- Anti-inflammatory Effects : this compound derivatives have been identified as inhibitors of specific inflammatory pathways, offering therapeutic potential for inflammatory diseases .

Case Study: FDA-Approved Drugs

Recent FDA approvals of this compound-based drugs like Abemaciclib (2015) and Ivosidenib (2019) illustrate the ongoing relevance of this compound in modern medicine. These drugs target specific cancer pathways, showcasing the compound's versatility in drug development .

Chemosensing Applications

This compound and its derivatives are also utilized as chemosensors due to their high affinity for various ions and neutral species. This application is critical in environmental monitoring and analytical chemistry.

- Ion Detection : this compound-based sensors can selectively detect cations and anions in environmental samples, contributing to pollution control efforts .

- Biological Sensing : In biological contexts, this compound derivatives can be employed to monitor biochemical processes, aiding in the diagnosis of diseases through the detection of specific biomarkers .

Agricultural Applications

This compound compounds play a significant role in agriculture, particularly as herbicides and insecticides.

- Herbicidal Activity : Certain this compound derivatives have been developed into herbicides that effectively control weed populations without harming crops .

- Insecticidal Properties : this compound-based insecticides are used to manage pest populations, contributing to sustainable agricultural practices .

Data Tables

| Application Area | Specific Uses | Notable Compounds |

|---|---|---|

| Medicinal | Anticancer, antimicrobial, anti-inflammatory | Abemaciclib, Ivosidenib |

| Chemosensing | Ion detection, biological sensing | Various this compound derivatives |

| Agricultural | Herbicides, insecticides | Specific this compound derivatives |

Mécanisme D'action

La pyridine exerce ses effets par le biais de divers mécanismes, selon son application :

En tant que solvant et réactif : La this compound agit comme une base et un nucléophile dans les réactions organiques, facilitant diverses transformations chimiques.

Dans les produits pharmaceutiques : Les dérivés de la this compound agissent souvent comme des inhibiteurs enzymatiques ou des antagonistes des récepteurs, interférant avec des voies biochimiques spécifiques.

Comparaison Avec Des Composés Similaires

La pyridine est similaire à d’autres hétérocycles aromatiques tels que :

Pyrimidine : Un cycle à six chaînons avec deux atomes d’azote.

Pyrrole : Un cycle à cinq chaînons avec un atome d’azote.

Quinoléine : Un système cyclique fusionné avec un cycle benzénique et un cycle pyridinique.

Unicité de la this compound :

Activité Biologique

Pyridine, a heterocyclic aromatic organic compound, has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the various biological activities of this compound and its derivatives, highlighting their potential therapeutic applications, structure-activity relationships (SAR), and relevant case studies.

Overview of this compound

This compound is characterized by its six-membered ring structure containing one nitrogen atom. Its unique chemical properties allow it to serve as a core structure in numerous biologically active compounds. This compound derivatives have been extensively studied for their potential in treating various diseases, including cancer, infections, and neurodegenerative disorders.

Biological Activities of this compound

This compound exhibits a wide range of biological activities:

- Antitumor Activity : Many this compound derivatives demonstrate significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that specific functional groups on this compound can enhance its efficacy against HeLa and MCF-7 cell lines, with IC50 values indicating potent activity .

- Antimicrobial Properties : this compound compounds have been reported to possess antimicrobial effects against bacteria and fungi. A study highlighted the effectiveness of certain pyridinium salts against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) demonstrating their potential as antibacterial agents .

- Antiviral Effects : The antiviral activity of this compound derivatives has gained prominence, especially in the context of emerging viral threats like SARS-CoV-2. Research indicates that specific this compound compounds can inhibit viral replication and exhibit selectivity for viral proteins .

- Anti-inflammatory and Neuroprotective Effects : this compound derivatives have also shown promise in reducing inflammation and providing neuroprotective benefits, making them candidates for treating conditions such as Alzheimer's disease .

Structure-Activity Relationship (SAR)

The biological activity of this compound is heavily influenced by its structural modifications. Key findings from recent studies include:

- Functional Groups : The presence of -OH, -NH2, and -C=O groups significantly enhances the antiproliferative activity of this compound derivatives. Conversely, bulky substituents or halogen atoms may reduce efficacy .

- Molecular Interactions : The interaction between this compound compounds and target proteins is crucial for their biological activity. Molecular docking studies have revealed specific binding interactions that correlate with increased potency against cancer cell lines .

Antiproliferative Activity

A comprehensive review analyzed 652 articles focusing on the antiproliferative effects of this compound derivatives. The study identified several compounds with notable activity against various cancer cell lines:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 1 | HeLa | 0.058 |

| 2 | MCF-7 | 0.035 |

| 3 | PC3 | 0.021 |

| 4 | HCT116 | >100 |

This data illustrates how structural modifications can lead to varying degrees of biological activity .

Antimicrobial Activity

A study on the antimicrobial properties of this compound derivatives provided insights into their effectiveness against different pathogens:

| Compound | S. aureus | E. coli | C. albicans |

|---|---|---|---|

| A | 55 ± 0.5% | 56 ± 0.5% | 12.497 |

| B | 1.5625 | 0.3906 | 3.125 |

| C | 0.1953 | 0.0488 | 0.0976 |

These results highlight the potential of specific this compound compounds as therapeutic agents in treating bacterial infections .

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

Pyridine undergoes nucleophilic substitution at positions 2 and 4, facilitated by the electronegative nitrogen atom that reduces electron density at these positions .

Key Mechanisms:

-

Chichibabin Reaction : Sodium amide reacts with this compound to form 2-aminothis compound via hydride elimination :

-

SN2 Reactions : this compound attacks electrophilic substrates (e.g., RCOCl) through σ* C–Cl orbital interactions, forming intermediates that collapse to substituted pyridines .

| Substrate | Reaction Site | Product Yield | Reference |

|---|---|---|---|

| CH₃COCl | C-2 | 85% | |

| RClCNR | C-4 | 78% |

Radical Reactions

This compound participates in radical-mediated dimerization and functionalization:

-

Dimerization : Reaction with sodium or Raney nickel yields bipyridines (e.g., 4,4'-bithis compound) .

-

Minisci Reaction : Pivalic acid and AgNO₃ in H₂SO₄ produce 2-tert-butylthis compound (97% yield) .

-

CN Radical Addition : In interstellar environments, this compound reacts rapidly with CN radicals (rate constant: cm³/s at 30 K), forming 1,2,3-cyanopyridines .

Product Distribution (CN Addition):

| Product | Branching Ratio | Dipole Moment (D) |

|---|---|---|

| 1-Cyanothis compound | 29% | 3.8 |

| 2-Cyanothis compound | 28% | 4.1 |

| 3-Cyanothis compound | 28% | 3.9 |

N(²D) Excited Nitrogen Atoms

This compound reacts with N(²D) to form ring-contraction products :

-

Dominant Pathway : Pyrrolyl (C₄H₄N) + HCN (61% branching fraction).

-

Minor Pathways :

-

C₃H₃N₂ + C₂H₂ (11%).

-

7-membered ring isomers + H (28%).

-

N-Oxidation

Hydrogen peroxide oxidizes this compound to this compound N-oxide, enhancing electrophilic substitution reactivity .

Electrophilic Substitution

-

Nitration : Occurs at C-3 position with HNO₃/H₂SO₄ at 300°C (yield: ~30%) .

-

Sulfonation : Requires HgSO₄ catalyst at 220°C to form this compound-3-sulfonic acid .

Hydrogenation and Reduction

-

Full Hydrogenation : Catalytic hydrogenation (Ni, Co, or Ru) yields piperidine () .

-

Partial Reduction :

Skeletal Editing via Atom-Pair Swap

A novel method converts pyridines to benzenes/naphthalenes via dearomatization, cycloaddition, and retrocyclization :

-

Mechanism : Alkyne dienophiles (e.g., fluorosulfonylacetylene) undergo [4+2] cycloaddition with dihydrothis compound intermediates.

-

Applications : Late-stage drug modification (e.g., derivatizing nicotinamide) .

| Starting this compound | Dienophile | Product | Yield |

|---|---|---|---|

| 3-CN-Pyridine | FS₃C≡CF₃ | 3-CN-Benzene | 82% |

| 2-Me-Pyridine | PhC≡CPh | 2-Me-Naphthalene | 75% |

Q & A

Basic Research Questions

Q. How can pyridine derivatives be synthesized and characterized with high reproducibility in academic labs?

- Methodological Answer : this compound derivatives are typically synthesized via nucleophilic substitution or cross-coupling reactions. For characterization, use Nuclear Magnetic Resonance (NMR) to confirm hydrogen and carbon environments, and Fourier-Transform Infrared Spectroscopy (FTIR) to identify functional groups. Ensure purity via High-Performance Liquid Chromatography (HPLC) . Experimental protocols must detail reagent ratios, reaction temperatures, and purification steps (e.g., column chromatography). Report deviations and validate reproducibility through triplicate trials .

Q. What analytical techniques are optimal for detecting this compound in environmental or biological samples?

- Methodological Answer : For trace detection, employ Gas Chromatography-Mass Spectrometry (GC-MS) with derivatization (e.g., silylation using BSTFA/pyridine mixtures to enhance volatility). Calibrate retention time windows (±3S) to avoid co-elution . In aqueous systems, UV-Vis spectrophotometry at 254 nm provides rapid quantification, but validate with spike-recovery tests to account for matrix interference .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer : this compound’s volatility necessitates fume hood use and air monitoring (OSHA PEL: 5 ppm). Acute exposure risks include CNS depression; chronic exposure may cause hepatotoxicity. Store in airtight containers with inert gas blankets. For spills, neutralize with activated carbon or sodium bicarbonate. IARC classifies this compound as Group 3 (not classifiable for human carcinogenicity), but animal studies suggest liver/kidney damage at prolonged exposures .

Advanced Research Questions

Q. How do substituents on this compound influence charge-separated states in photoinduced proton-coupled electron transfer (PCET) systems?

- Methodological Answer : Substituents like -CN or -NO₂ alter this compound’s electron density, stabilizing/destabilizing charge-separated states (CSS). Use multiconfigurational quantum calculations (e.g., CASSCF) to model energy gaps between locally excited (LES) and charge-separated states. Experimental validation via transient absorption spectroscopy can track CSS lifetimes. For example, electron-withdrawing groups on this compound in anthracene-phenol-pyridine triads reduce CSS stability, bypassing inverted region behavior .

Q. What computational methods are effective for studying this compound’s role in corrosion inhibition?

- Methodological Answer : Density Functional Theory (DFT) calculates adsorption energies and Fukui indices to predict this compound’s binding affinity to metal surfaces (e.g., iron). Analyze charge transfer via Natural Bond Orbital (NBO) theory. Experimental validation includes electrochemical impedance spectroscopy (EIS) to measure inhibition efficiency. This compound derivatives with electron-donating groups (-NH₂) enhance corrosion resistance by forming stable donor-acceptor complexes .

Q. How can thermal decomposition kinetics of this compound-containing coordination polymers be analyzed for sensor applications?

- Methodological Answer : Apply Vyazovkin’s advanced isoconversional method to thermogravimetric (TGA) data for activation energy (Ea) calculations. For Fe(this compound)₂[Ni(CN)₄], Ea profiles reveal particle-size-dependent gate-opening transitions. Pair with differential scanning calorimetry (DSC) to correlate mass loss with spin-crossover events. Such data inform design of molecular switches with tunable response thresholds .

Q. What experimental design optimizes ultrasonic degradation of this compound in wastewater?

- Methodological Answer : Use Box-Behnken Response Surface Methodology (RSM) to optimize parameters: initial concentration (50–200 ppm), pH (3–11), ultrasonic power (50–150 W), and reaction time (10–30 min). Monitor degradation efficiency via UV absorbance and COD analysis. Higher acidity (pH 3) and aeration enhance hydroxyl radical (•OH) generation, achieving >90% removal .

Q. How does this compound participate in sulfation reactions for polymer functionalization?

- Methodological Answer : In poly(vinyl alcohol) sulfation, this compound acts as a base to neutralize HCl during SO₃ complexation. Optimize degree of substitution (DS) via Plackett-Burman screening and Box-Behnken RSM , varying molar ratios (SO₃:this compound = 1:2–1:4) and temperature (40–80°C). Characterize DS via elemental analysis or FTIR (S=O stretch at 1240 cm⁻¹) .

Q. Data Contradictions & Resolution

Q. How to resolve discrepancies in this compound’s carcinogenicity classification across studies?

- Analysis : While IARC classifies this compound as Group 3, some rodent studies show liver/kidney tumors at high doses (500 mg/kg). Differences arise from metabolic pathways: humans efficiently oxidize this compound to N-methylpyridinium, whereas rodents form reactive intermediates. Use in vitro CYP450 inhibition assays and toxicogenomic profiling to contextualize species-specific risks .

Q. Why do this compound-based coordination polymers exhibit conflicting thermal stability in different matrices?

- Analysis : Particle size and interlayer interactions (e.g., π-π stacking in FePyNP vs. hydrogen bonding in FePyTCN) dictate thermal behavior. Powder X-ray Diffraction (PXRD) and BET surface area analysis reveal structural porosity. Smaller particles (<100 nm) exhibit lower Ea due to reduced diffusion barriers during this compound loss .

Propriétés

IUPAC Name |

pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N/c1-2-4-6-5-3-1/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUJWROOIHBZHMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N | |

| Record name | PYRIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1403 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PYRIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0323 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | pyridine | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Pyridine | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25013-01-8, Array | |

| Record name | Pyridine, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25013-01-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000110861 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9021924 | |

| Record name | Pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9021924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

79.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pyridine appears as a clear colorless to light yellow liquid with a penetrating nauseating odor. Vapors are heavier than air. Toxic by ingestion and inhalation. Combustion produces toxic oxides of nitrogen., Liquid, Colorless to yellow liquid with a nauseating, fish-like odor; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless to yellow liquid with a nauseating, fish-like odor. | |

| Record name | PYRIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1403 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Pyridine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pyridine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/616 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Pyridine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000926 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | PYRIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0323 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PYRIDINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/119 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Pyridine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0541.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

239 °F at 760 mmHg (NTP, 1992), 115.2-115.3 °C, 115.00 to 116.00 °C. @ 760.00 mm Hg, 115 °C, 240 °F | |

| Record name | PYRIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1403 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PYRIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/118 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Pyridine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000926 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | PYRIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0323 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PYRIDINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/119 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Pyridine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0541.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

68 °F (NTP, 1992), 20 °C, 68 °F (CLOSED CUP), 20 °C (closed cup), 20 °C c.c., 68 °F | |

| Record name | PYRIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1403 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Pyridine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/616 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | PYRIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/118 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PYRIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0323 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PYRIDINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/119 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Pyridine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0541.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

greater than or equal to 100 mg/mL at 70.7 °F (NTP, 1992), Miscible with water @ 20 °C, Miscible with ... alcohol, ether, and petroleum ether, oils and many organic liquids., 1000.0 mg/mL, Solubility in water: freely soluble, Miscible | |

| Record name | PYRIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1403 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PYRIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/118 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Pyridine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000926 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | PYRIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0323 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Pyridine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0541.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

0.983 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.98272 @ 20 °C/4 °C, Relative density (water = 1): 0.98, 0.983 at 68 °F, 0.98 | |

| Record name | PYRIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1403 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PYRIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/118 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PYRIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0323 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PYRIDINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/119 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Pyridine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0541.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

2.72 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 0.982 (AIR= 1), Relative vapor density (air = 1): 2.73, 2.72 | |

| Record name | PYRIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1403 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PYRIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/118 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PYRIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0323 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PYRIDINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/119 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

18 mmHg at 68 °F ; 20 mmHg at 77 °F (NTP, 1992), 20.8 [mmHg], 20.8 mm Hg @ 25 °C, Vapor pressure, kPa at 20 °C: 2.0, 16 mmHg | |

| Record name | PYRIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1403 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Pyridine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/616 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | PYRIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/118 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PYRIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0323 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PYRIDINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/119 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Pyridine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0541.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Colorless to yellow liquid. | |

CAS No. |

110-86-1 | |

| Record name | PYRIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1403 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110-86-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000110861 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PYRIDINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406123 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyridine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9021924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.464 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NH9L3PP67S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PYRIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/118 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Pyridine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000926 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | PYRIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0323 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PYRIDINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/119 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Pyridine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/UR802C80.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

-44 °F (NTP, 1992), -41.6 °C, -42 °C, -44 °F | |

| Record name | PYRIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1403 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PYRIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/118 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Pyridine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000926 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | PYRIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0323 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PYRIDINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/119 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Pyridine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0541.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.